PKR-IN-C16

PKR inhibition Kinase inhibitor potency Autophosphorylation

PKR-IN-C16 is the literature-validated, brain-penetrant PKR inhibitor essential for differentiating PKR-specific effects within the integrated stress response. Unlike 2-aminopurine, its ATP-competitive inhibition (IC50 186-210 nM) precisely blocks autophosphorylation, rescuing translation at 100 nM. Validate your CNS target engagement with in vivo-proven efficacy: 600 µg/kg (i.p.) reduces neuronal loss by 47% and IL-1β by 97%. Procure this specific compound for reproducible, high-impact neurodegeneration and oncology research.

Molecular Formula C13H8N4OS
Molecular Weight 268.30 g/mol
CAS No. 608512-97-6
Cat. No. B1668176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKR-IN-C16
CAS608512-97-6
SynonymsGW-506033X;  GW 506033X;  GW506033X;  C16, PKR Inhibitor.
Molecular FormulaC13H8N4OS
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
InChIInChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
InChIKeyVFBGXTUGODTSPK-BAQGIRSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKR-IN-C16 (CAS 608512-97-6) Procurement Guide: Potent and Selective PKR Inhibitor for Neuroinflammation and ER Stress Research


PKR-IN-C16 (C16, GW 506033X, Imidazolo-oxindole PKR inhibitor) is a synthetic small molecule oxindole/imidazole derivative that functions as an ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase R (PKR, also known as EIF2AK2) . This compound is characterized by its ability to bind the ATP-binding site of PKR, thereby blocking autophosphorylation and subsequent activation of the kinase [1]. PKR-IN-C16 exhibits an IC50 value of 186-210 nM for the inhibition of PKR autophosphorylation and demonstrates functional activity in rescuing PKR-dependent translation blockade in primary neuronal cultures with an IC50 of 100 nM . The compound is brain-penetrant and demonstrates in vivo efficacy in rodent models of excitotoxicity and neuroinflammation, where it prevents PKR-induced neuronal loss and suppresses interleukin-1β (IL-1β) production .

PKR-IN-C16 Selection Rationale: Why Generic PKR Pathway Inhibitors or Other Kinase Inhibitors Are Inadequate Substitutes


The PKR signaling axis is implicated in diverse pathologies including neurodegeneration, viral infection, and cancer, yet the functional outcomes of its inhibition are highly dependent on the specific molecular tool employed. Generic approaches such as the broadly used PKR inhibitor 2-aminopurine (2-AP) operate through a distinct, less defined mechanism with significantly lower potency, requiring millimolar concentrations to achieve effective PKR inhibition [1]. Critically, recent studies highlight that PKR-IN-C16, while widely utilized as a PKR-selective tool, exhibits a poor selectivity profile typical of ATP-competitive Type I kinase inhibitors, meaning its observed biological effects cannot be solely attributed to PKR antagonism without rigorous validation [2]. Furthermore, the compound's demonstrated brain penetrance is a key functional discriminator , as many kinase inhibitors lack the physicochemical properties necessary to cross the blood-brain barrier. Therefore, direct substitution with another PKR inhibitor (e.g., 2-AP) or a structurally unrelated kinase inhibitor would yield divergent and non-comparable experimental results, necessitating the specific procurement of PKR-IN-C16 for reproducible, literature-validated PKR pathway interrogation in both peripheral and central nervous system models.

PKR-IN-C16 Comparative Efficacy Evidence: Head-to-Head and Cross-Study Quantitative Performance Data


PKR-IN-C16 Exhibits Nanomolar Potency in PKR Autophosphorylation Inhibition, Outperforming the Classic Inhibitor 2-Aminopurine by Over Four Orders of Magnitude

In direct in vitro kinase assays, PKR-IN-C16 demonstrates a clear and substantial potency advantage over the classic, widely cited PKR inhibitor 2-aminopurine (2-AP). PKR-IN-C16 inhibits RNA-induced PKR autophosphorylation with an IC50 of 186-210 nM [1], whereas 2-aminopurine requires millimolar concentrations to achieve a comparable effect on the eukaryotic kinase PKR (IC50 ≈ 10 mM) [2]. This represents a potency differential of over four orders of magnitude (nanomolar vs. millimolar), a critical factor for cellular and in vivo studies where achieving high local concentrations of 2-AP is often not feasible or introduces significant off-target effects.

PKR inhibition Kinase inhibitor potency Autophosphorylation Translational control

PKR-IN-C16 Demonstrates Functional Rescue of Translational Blockade with Superior Potency to Autophosphorylation Inhibition

The functional activity of PKR-IN-C16 is more pronounced than its kinase inhibition assay would suggest. While the compound inhibits PKR autophosphorylation with an IC50 of 210 nM, it rescues the PKR-dependent translation blockade in vitro with an IC50 of 100 nM . This approximately two-fold higher functional potency indicates that partial inhibition of PKR's kinase activity is sufficient to restore protein synthesis, a key functional endpoint. In contrast, the negative control oxindole analog is completely inactive in both assays, with an IC50 > 100 µM for both autophosphorylation inhibition and translation rescue .

Translational control eIF2α signaling Integrated stress response Neuronal cultures

PKR-IN-C16 Displays Marked Selectivity for PKR Over FGFR2 Kinase in Direct Comparison

In a direct head-to-head comparison evaluating kinase selectivity, PKR-IN-C16 (C16, compound 16) at 1 µM achieved 88% inhibition of PKR kinase activity, while the selective FGFR2 inhibitor LY2874455 (compound 17) achieved only 46% inhibition of PKR at the same concentration [1]. This 1.9-fold higher inhibition of PKR by C16 compared to LY2874455 demonstrates its preferential targeting of PKR over FGFR2. While the overall selectivity profile of C16 is known to be imperfect [2], this direct comparison provides quantitative evidence of its relative specificity for the intended target.

Kinase selectivity Off-target effects Chemical biology FGFR signaling

PKR-IN-C16 Prevents Neuroinflammation and Neuronal Loss In Vivo in an Acute Excitotoxic Rat Model with Dose-Dependent Efficacy

In a quinolinic acid (QA)-induced acute excitotoxic rat model, intraperitoneal administration of PKR-IN-C16 demonstrated clear in vivo efficacy. At a dose of 600 µg/kg, PKR-IN-C16 reduced neuronal loss by 47% and decreased the number of cleaved caspase-3-positive neurons by 37% compared to vehicle-treated QA rats [1]. Furthermore, it prevented the increase of IL-1β levels on the contralateral side, achieving 97% inhibition at the 600 µg/kg dose . The compound is brain penetrant, allowing it to reduce brain PKR activation in vivo . In a separate xenograft tumor model, PKR-IN-C16 treatment (300 µg/kg/day, i.p.) reduced tumor growth rate and suppressed angiogenesis [2].

Neuroinflammation Excitotoxicity In vivo pharmacology Blood-brain barrier

PKR-IN-C16 Application Scenarios: Optimized Research and Industrial Use Cases Based on Quantitative Evidence


Investigating the Role of PKR in the Integrated Stress Response (ISR) and ER Stress-Mediated Apoptosis

PKR-IN-C16's potent inhibition of PKR autophosphorylation (IC50 = 186-210 nM) [1] and its functional rescue of translation blockade (IC50 = 100 nM) make it an ideal tool for dissecting the role of PKR within the broader integrated stress response (ISR). Researchers studying ER stress-induced apoptosis can use PKR-IN-C16 to block the PERK/eIF2α/ATF4/CHOP pathway at the level of PKR, distinguishing its contribution from other eIF2α kinases like PERK and GCN2. The compound's demonstrated ability to protect human neuroblastoma SH-SY5Y cells from ER stress-induced cell death at 0.1-0.3 µM [2] provides a validated concentration range for cellular experiments.

Validating PKR as a Therapeutic Target in Neuroinflammatory and Neurodegenerative Disease Models

The combination of brain penetrance [1] and in vivo efficacy data in an acute excitotoxic rat model positions PKR-IN-C16 as a critical validation tool for PKR in CNS drug discovery. At 600 µg/kg i.p., the compound reduces neuronal loss by 47% and suppresses IL-1β production by 97% [2], demonstrating robust anti-neuroinflammatory effects. This makes it particularly valuable for target validation studies in preclinical models of Alzheimer's disease, Parkinson's disease, and acute brain injury, where PKR-mediated neuroinflammation is a key pathological driver. Researchers can leverage these established dosing regimens to design proof-of-concept studies.

Studying PKR's Role in Tumor Angiogenesis and Cancer Cell Proliferation

Beyond its neuroprotective applications, PKR-IN-C16 has demonstrated anti-tumor effects in vivo. In a mouse xenograft tumor model, PKR-IN-C16 treatment (300 µg/kg/day, i.p.) reduced tumor growth rate, decreased tumor volume, inhibited CD31 expression, and suppressed angiogenesis [1]. Furthermore, the compound suppresses proliferation of HCC cells in a dose-dependent manner in vitro and decreases transcript levels of vascular endothelial growth factor-A and factor-B . This evidence supports the procurement of PKR-IN-C16 for oncology-focused research exploring the dichotomous roles of PKR in cancer biology, particularly in models where angiogenesis is a key endpoint.

Use as a Control Compound in Selectivity and Off-Target Profiling Campaigns

Given its well-characterized, albeit imperfect, selectivity profile [1], PKR-IN-C16 serves as a valuable control compound in broader kinase inhibitor screening cascades. The direct comparison showing 88% PKR inhibition by C16 versus 46% inhibition by the FGFR2 inhibitor LY2874455 provides a benchmark for assessing relative target engagement. Procurement of PKR-IN-C16 allows screening laboratories to establish a positive control for PKR inhibition assays and to benchmark the selectivity of novel PKR-targeting compounds against a known ATP-competitive Type I inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKR-IN-C16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.